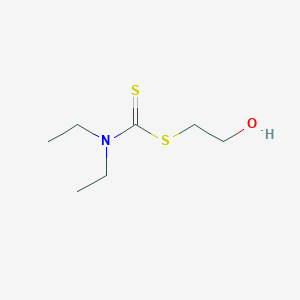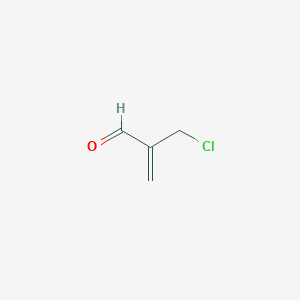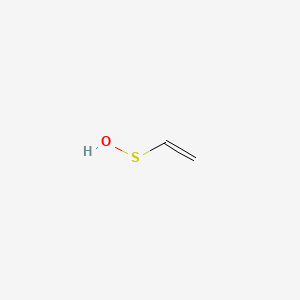
Ethenesulfenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenesulfenic acid is an organic compound characterized by the presence of a sulfenic acid group attached to an ethene (ethylene) backbone. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields. The general formula for this compound is CH₂=CH-SOH.
準備方法
Synthetic Routes and Reaction Conditions: Ethenesulfenic acid can be synthesized through several methods, including:
Oxidation of Thiols: One common method involves the oxidation of vinyl thiols using mild oxidizing agents such as hydrogen peroxide or organic peroxides.
Addition Reactions: Another approach is the addition of sulfenyl chlorides to alkenes, followed by hydrolysis to yield the sulfenic acid.
Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability, the methods mentioned above can be adapted for small-scale laboratory synthesis.
化学反応の分析
Types of Reactions: Ethenesulfenic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form ethenesulfinic acid and ethenesulfonic acid.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed:
Ethenesulfinic Acid: Formed through oxidation.
Ethenesulfonic Acid: Formed through further oxidation.
Vinyl Thiol: Formed through reduction.
科学的研究の応用
Ethenesulfenic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives.
Industry: Although not widely used industrially, this compound can serve as a precursor for the synthesis of various sulfur-containing materials.
作用機序
The mechanism of action of ethenesulfenic acid involves its reactivity with nucleophiles and electrophiles. The sulfenic acid group (SOH) is highly reactive and can form various adducts with other molecules. This reactivity is due to the presence of the sulfur atom, which can undergo oxidation and reduction reactions, making this compound a versatile intermediate in organic synthesis.
類似化合物との比較
Methanesulfenic Acid (CH₃SOH): Similar in structure but with a methyl group instead of an ethene group.
Propanesulfenic Acid (C₃H₇SOH): Similar but with a propyl group.
Ethenesulfinic Acid (CH₂=CH-SO₂H): An oxidized form of ethenesulfenic acid.
Ethenesulfonic Acid (CH₂=CH-SO₃H): A further oxidized form.
Uniqueness: this compound is unique due to its ethene backbone, which imparts different reactivity compared to its alkyl counterparts. The presence of the double bond in the ethene group allows for additional reactions, such as polymerization and addition reactions, which are not possible with simple alkyl sulfenic acids.
特性
CAS番号 |
2492-74-2 |
|---|---|
分子式 |
C2H4OS |
分子量 |
76.12 g/mol |
IUPAC名 |
hydroxysulfanylethene |
InChI |
InChI=1S/C2H4OS/c1-2-4-3/h2-3H,1H2 |
InChIキー |
SLAWTOLLPNIOGD-UHFFFAOYSA-N |
正規SMILES |
C=CSO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


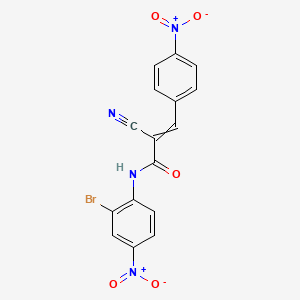

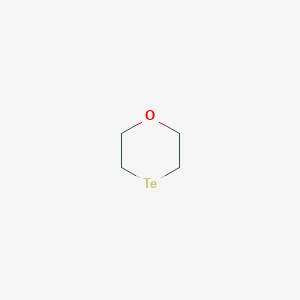

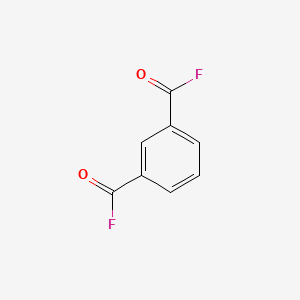

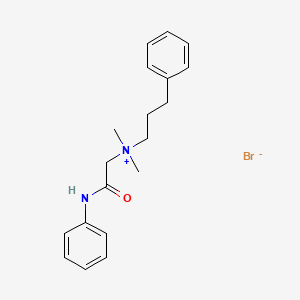
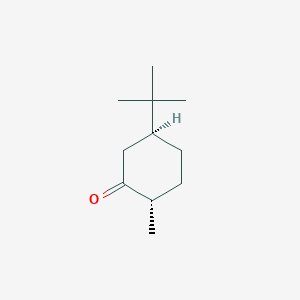
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
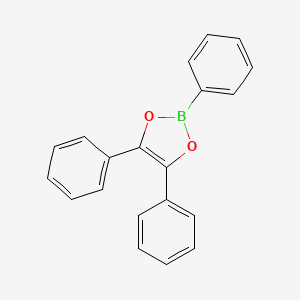
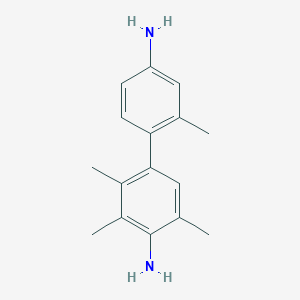
![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
